molecular formula C16H16ClNO3S B2887224 2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester CAS No. 565165-67-5

2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B2887224
CAS RN: 565165-67-5
M. Wt: 337.82
InChI Key: CCNVDQZHTPOGTD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a phenyl group (a benzene ring), an ester group (resulting from a carboxylic acid and an alcohol), and a propionylamino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiophene and phenyl rings are likely to contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of an ester group could make the compound polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester is involved in complex chemical reactions leading to the synthesis of novel compounds. For instance, acylaminocyanoesters react with specific sulfides to form substituted aminothiazoles, with the structure confirmed by spectroscopic means and X-ray crystallographic investigation, revealing significant resonance interaction and molecular planarity (Golankiewicz et al., 1985).

Novel Compounds with Potential Biological Activity

Research into thiophene-containing compounds, due to their diverse biological activity, has led to the synthesis of novel molecules incorporating thiophene and other heterocyclic moieties. These compounds exhibit promising antibacterial and antifungal properties, highlighting the chemical's significance in developing new therapeutic agents (Mabkhot et al., 2017).

Chemical Synthesis Techniques

Studies also delve into efficient synthetic methods involving 2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester. For example, the synthesis of chloro-2-oxo-butyric acid ethyl ester, a crucial intermediate for biologically active compounds, demonstrates optimized synthetic routes for such intermediates, showing the versatility of the chemical in organic synthesis (Yuanbiao et al., 2016).

Material Science Applications

In material science, the esterification of thiophene compounds for electropolymerization showcases the potential of these molecules in creating hard, cross-linked conducting films, indicating its utility beyond just pharmaceuticals into advanced materials and coatings (Dass et al., 2006).

Future Directions

The future directions for this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)12-9-13(11-7-5-4-6-8-11)22-15(12)18-14(19)10(2)17/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNVDQZHTPOGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester

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